5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of the compound, has been a topic of interest in recent years . Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . This process involves a radical approach and has been used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations . Protodeboronation of pinacol boronic esters is a notable reaction that has been utilized .Scientific Research Applications
Bromophenol Derivatives in Anticancer and Antimicrobial Research
Bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their potential anticancer and antimicrobial applications. Although the compounds in this study were found inactive against several human cancer cell lines and microorganisms, the research highlights the ongoing interest in marine-derived bromophenols for therapeutic applications (Zhao et al., 2004).
Sulfonamide Compounds in Antimicrobial Activity
Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were designed and evaluated for their antimicrobial activity. One of the compounds showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents (Krátký et al., 2012).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine compounds with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups suggests potential applications in photodynamic therapy (PDT) for cancer treatment. The properties of these compounds as photosensitizers indicate their usefulness in Type II PDT mechanisms, underscoring the versatility of sulfonamide derivatives in medical applications (Pişkin et al., 2020).
Organophosphorus Compounds in Chemical Synthesis
Research on organophosphorus compounds, including those derived from 2-hydroxybenzoic acids, illustrates the significance of these compounds in the synthesis of heterocyclic phosphorus compounds. Such studies are crucial for understanding the chemical properties and synthetic applications of organophosphorus compounds in various industrial and pharmaceutical contexts (El‐Barbary & Lawesson, 1981).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. The study demonstrates the potential of such compounds in industrial applications where corrosion resistance is crucial (Fouda et al., 2020).
Properties
IUPAC Name |
5-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(20,8-11-5-6-24-9-11)10-18-25(21,22)12-3-4-14(23-2)13(7-12)15(17)19/h3-7,9,18,20H,8,10H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUHNCJHOQNQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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